molecular formula C12H8O4 B186145 4-(5-Formyl-2-furyl)benzoic acid CAS No. 39245-15-3

4-(5-Formyl-2-furyl)benzoic acid

Cat. No.: B186145
CAS No.: 39245-15-3
M. Wt: 216.19 g/mol
InChI Key: LBIJVLPGGBXNPM-UHFFFAOYSA-N
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Description

4-(5-Formyl-2-furyl)benzoic acid (CAS: 39245-15-3) is a benzoic acid derivative with a furan ring substituted by a formyl group at the 5-position. Its molecular formula is C₁₂H₈O₄, with a molecular weight of 216.19 g/mol . Structurally, the compound combines a benzoic acid moiety with a 5-formylfuran group, making it a hybrid aromatic-carboxylic acid system. While the provided evidence lacks direct studies on its biological activity, its structural analogs (e.g., nitro- or thiophene-substituted derivatives) have been extensively investigated for carcinogenicity and metabolic pathways .

Properties

IUPAC Name

4-(5-formylfuran-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIJVLPGGBXNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346452
Record name 4-(5-Formyl-2-furyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39245-15-3
Record name 4-(5-Formyl-2-furyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Precursor Design

The most widely reported synthesis of 4-(5-formyl-2-furyl)benzoic acid involves alkaline hydrolysis of methyl or ethyl ester derivatives. The ester precursors (e.g., methyl 4-(5-formyl-2-furyl)benzoate) are typically synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the furyl moiety onto the benzoic acid backbone. Hydrolysis proceeds through nucleophilic acyl substitution, where hydroxide ions attack the electrophilic carbonyl carbon of the ester, leading to cleavage of the alkoxy group and formation of the carboxylic acid.

Optimized Reaction Conditions

Gentili et al. (2022) developed a high-yield protocol using lithium hydroxide (LiOH) in a methanol-water solvent system:

Parameter Optimal Value
SolventMethanol:H₂O (2:1 v/v)
TemperatureReflux (~65–70°C)
Reaction Time1 hour
Molar Ratio (LiOH:ester)10:1
Yield96%

The choice of LiOH over NaOH or KOH minimizes side reactions such as decarboxylation or formyl group oxidation. Methanol enhances ester solubility while water facilitates hydroxide ion mobility. Reaction completion is monitored via thin-layer chromatography (TLC), with the ester’s RfR_f disappearing upon full conversion.

Workup and Purification

Post-hydrolysis, the mixture is acidified to pH 4–5 using 2N HCl, precipitating the crude product. Extraction with ethyl acetate (3 × 25 mL) removes organic impurities, followed by washing with saturated NaHCO₃ to neutralize residual acid. Final purification via solvent evaporation yields a brown-red solid with >98% purity (HPLC).

Alternative Synthetic Strategies

Direct Formylation of Furan Derivatives

While less common, direct formylation of 4-(2-furyl)benzoic acid using Vilsmeier-Haack reagents (POCl₃/DMF) has been explored. This method introduces the formyl group at the furan’s 5-position via electrophilic aromatic substitution. However, competing side reactions at the benzoic acid’s carboxyl group limit yields to 60–70%, making this route less favorable compared to ester hydrolysis.

Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 4-bromobenzoic acid derivatives and 5-formylfuran-2-boronic acid offers a modular approach. While theoretically viable, this method faces challenges in regioselectivity and requires protective group strategies to prevent boronic acid degradation under basic conditions.

Industrial-Scale Production Considerations

Solvent and Catalyst Recovery

Large-scale synthesis prioritizes solvent recycling due to methanol’s low boiling point (64.7°C), enabling distillation-based recovery. LiOH can be precipitated as LiCl after neutralization and reused in subsequent batches, reducing waste.

Continuous Flow Reactors

Transitioning from batch to continuous flow systems enhances reaction control and scalability. A 2023 pilot study demonstrated a 20% increase in yield (from 96% to >99%) using microreactors with precise temperature and residence time management.

Analytical Validation of Synthetic Products

Structural Confirmation

  • ¹H NMR (DMSO-d₆): δ 10.02 (s, 1H, CHO), 8.12 (d, J=8.4J = 8.4 Hz, 2H, ArH), 7.95 (d, J=8.4J = 8.4 Hz, 2H, ArH), 7.45 (d, J=3.6J = 3.6 Hz, 1H, furan H-3), 6.85 (d, J=3.6J = 3.6 Hz, 1H, furan H-4).

  • FT-IR : νC=O\nu_{\text{C=O}} at 1705 cm⁻¹ (carboxylic acid), 1680 cm⁻¹ (formyl).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms ≥98% purity, while elemental analysis (C, H, O) aligns with theoretical values within ±0.3% .

Chemical Reactions Analysis

Types of Reactions

4-(5-Formyl-2-furyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products Formed

    Oxidation: 4-(5-Carboxy-2-furyl)benzoic acid.

    Reduction: 4-(5-Hydroxymethyl-2-furyl)benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical transformations, making it a valuable building block for more complex molecules. Researchers utilize it to explore new synthetic pathways and develop novel compounds.

Biological Activities

Research indicates potential biological activities associated with 4-(5-formyl-2-furyl)benzoic acid, including antimicrobial and anti-inflammatory properties. Studies have shown that derivatives of this compound can inhibit certain biological pathways, which may lead to therapeutic applications .

Drug Development

The compound is being investigated as a scaffold for drug development. Its ability to undergo various chemical reactions makes it suitable for designing new therapeutic agents targeting specific diseases. For example, modifications of the furan ring can lead to compounds with enhanced biological activity.

Material Science

In material science, this compound is used in the development of advanced materials. Its unique properties enable it to be incorporated into polymers and other materials, enhancing their functionality and performance.

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against various bacterial strains. The research highlighted the structure-activity relationship (SAR), indicating that modifications to the formyl group could enhance efficacy against resistant strains.

Case Study 2: Drug Design

In another study, researchers synthesized a series of compounds based on this compound to evaluate their potential as anti-inflammatory agents. The results showed that certain derivatives exhibited promising activity in inhibiting inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-(5-Formyl-2-furyl)benzoic acid involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the furan ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound’s structural analogs can be categorized based on modifications to the furan ring, substituent groups, or replacement of the furan with other heterocycles:

Compound Name Substituent/Ring Modification Molecular Weight (g/mol) Key Features
4-(5-Formyl-2-furyl)benzoic acid Formyl group on furan 216.19 Reactive aldehyde; potential for Schiff base formation or coordination .
FANFT Nitro group on furan 249.21 Potent bladder carcinogen; metabolized via prostaglandin hydroperoxidase .
4-(5-Methyl-2-furyl)benzoic acid Methyl group on furan 202.18 Less reactive; lacks redox-active substituents .
4-(5-Formylthiophen-2-yl)benzoic acid Thiophene replaces furan 232.25 Sulfur-containing analog; altered electronic properties .
Methyl 4-(5-formyl-2-furyl)benzoate Ester derivative (methyl group) 230.22 Prodrug potential; improved lipid solubility .

Carcinogenicity and Metabolic Pathways

  • Nitro-Substituted Analogs (e.g., FANFT): Mechanism: The nitro group (-NO₂) undergoes prostaglandin endoperoxide synthetase-mediated cooxidation, generating reactive intermediates that bind DNA and proteins . Toxicity: High carcinogenic activity in rodents, inducing bladder, mammary, and renal tumors . Key Study: FANFT caused bladder carcinomas in 29/30 rats after 46 weeks of feeding .
  • Formyl-Substituted Analogs (Target Compound): Hypothesized Pathway: The formyl group (-CHO) may undergo oxidation to a carboxylic acid or participate in Schiff base formation. Lack of Carcinogenicity Data: No direct evidence links the target compound to carcinogenesis in the provided studies.
  • Thiophene vs. Furan Analogs :

    • Thiophene’s sulfur atom increases electron density and metabolic stability compared to furan, possibly altering binding to biological targets .

Physicochemical Properties and Reactivity

  • Solubility : The carboxylic acid group in this compound enhances water solubility compared to its ester derivatives (e.g., methyl or ethyl esters) .
  • Reactivity : The formyl group enables conjugation reactions, whereas nitro groups in analogs like FANFT drive oxidative metabolic activation .

Key Research Findings and Implications

Nitro vs. Formyl Substitutents: Nitro groups are strongly associated with carcinogenicity via redox cycling, while formyl groups may offer safer pharmacological profiles due to alternative metabolic pathways .

Thiazole and Thiophene Modifications :

  • Replacement of furan with thiophene or thiazole alters electronic properties and metabolic stability, influencing biological activity .

Ester Derivatives :

  • Esterification of the carboxylic acid group modulates solubility and absorption, critical for drug design .

Biological Activity

4-(5-Formyl-2-furyl)benzoic acid, with the chemical formula C12_{12}H8_8O4_4 and CAS number 39245-15-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several methods, including condensation reactions and functional group transformations. A common synthetic route includes:

  • Starting Materials : 5-formyl-2-furan and benzoic acid derivatives.
  • Reagents : Lithium hydroxide, methanol, and water.
  • Conditions : Reflux under an inert atmosphere until the desired product is obtained, followed by acidification and extraction.

This compound has been noted for its high yield (up to 96%) and purity levels (95%) in various syntheses .

Biological Activity

This compound exhibits a range of biological activities, primarily due to its structural characteristics that allow for interaction with various biological targets.

Antioxidant Activity

Research indicates that compounds containing furan moieties often exhibit antioxidant properties. The presence of the furan ring in this compound may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Inhibition of Enzymatic Activity

Studies have shown that derivatives of this compound can act as inhibitors of xanthine oxidase, an enzyme involved in the production of uric acid. This inhibition is crucial for conditions such as gout and hyperuricemia . The mechanism involves the binding of the compound to the active site of the enzyme, thus preventing substrate access.

Auxin Transport Inhibition

In plant biology, certain derivatives have been identified as auxin transport inhibitors, affecting plant growth and development. The compound's structure allows it to interfere with auxin signaling pathways, which are vital for various physiological processes in plants . This property could be leveraged in agricultural applications to regulate plant growth.

Case Studies

StudyFindings
Xanthine Oxidase Inhibition Demonstrated significant inhibitory effects with IC50_{50} values indicating potency against uric acid production .
Antioxidant Activity Assessment Showed effective free radical scavenging abilities comparable to standard antioxidants .
Auxin Transport Inhibition Induced morphological changes in Arabidopsis thaliana, affecting root and hypocotyl lengths significantly at low concentrations .

Q & A

Q. What are the recommended synthetic routes for preparing 4-(5-Formyl-2-furyl)benzoic acid, and how can purity be optimized?

  • Methodological Answer : A common approach involves coupling reactions between furan derivatives and benzoic acid precursors. For instance, intermediates like 5-formylfuran-2-carboxylic acid (CAS 13529-17-4) can serve as building blocks for introducing the formyl-furyl moiety . Key steps include:
  • Suzuki-Miyaura cross-coupling to attach the furan ring to the benzoic acid backbone .
  • Acid-catalyzed condensation to introduce the formyl group, followed by oxidation to stabilize the carboxylic acid functionality .
    Purification often employs recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane). Purity validation requires HPLC (>95% purity threshold) and melting point analysis (compare with literature values, e.g., 287.5–293.5°C for related analogs) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer : A combination of:
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid and formyl groups) .
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm for the benzoic acid ring; formyl proton at δ ~9.8 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ expected for C₁₂H₈O₄: 216.0422) .
    Discrepancies in spectral data should prompt re-evaluation of synthetic intermediates or solvent effects .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the reactivity of this compound under varying pH conditions?

  • Methodological Answer : Use density functional theory (DFT) to model protonation states and electron localization. For example:
  • Calculate pKa values for the carboxylic acid and formyl groups using software like Gaussian or ORCA. Compare with experimental titrations .
  • Analyze frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. Mismatches between predicted and observed reactivity (e.g., unexpected hydrolysis) may indicate solvent or steric effects .
    Experimental validation via pH-dependent UV-Vis spectroscopy can corroborate computational findings .

Q. What strategies are effective for analyzing conflicting data in the compound’s solubility and stability profiles?

  • Methodological Answer : Address discrepancies through:
  • Controlled stability studies : Monitor degradation under stress conditions (e.g., light, heat) via HPLC-UV or LC-MS . For example, ester derivatives (e.g., ethyl 4-(5-formyl-2-furyl)benzoate) may hydrolyze in aqueous media, complicating solubility measurements .
  • Solubility parameter calculations : Use Hansen solubility parameters (HSPs) to screen solvents. Polar aprotic solvents (e.g., DMSO) often enhance solubility due to hydrogen-bonding with the carboxylic acid group .
    Document solvent purity and storage conditions (e.g., inert atmosphere) to minimize variability .

Q. How can the compound’s potential as a ligand in coordination chemistry be systematically evaluated?

  • Methodological Answer : A tiered approach:
  • Chelation assays : Titrate with metal ions (e.g., Cu²⁺, Fe³⁺) and monitor via UV-Vis or fluorescence quenching . The formyl and carboxylate groups are likely binding sites .
  • Single-crystal X-ray diffraction : Resolve metal-ligand coordination geometry. Crystallize complexes in DMF/ethanol mixtures .
  • Thermogravimetric analysis (TGA) : Assess thermal stability of metal complexes. Decomposition above 250°C suggests robust coordination .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS guidelines :
  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Avoid skin contact due to potential irritancy (see analogs in ).
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (dust/aerosol formation) .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
    Reference SDS data for related compounds (e.g., 5-formylfuran-3-carboxylic acid) to infer handling requirements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.